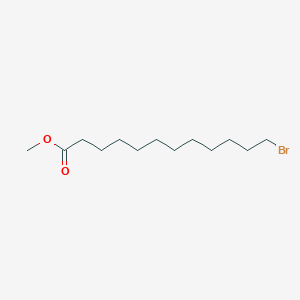

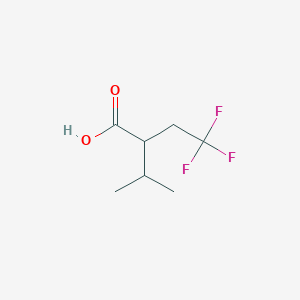

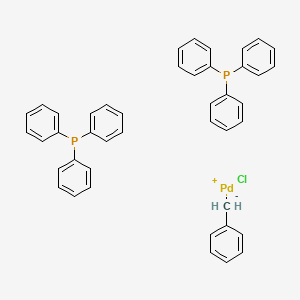

![molecular formula C11H10N2O B1366886 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone CAS No. 25699-98-3](/img/structure/B1366886.png)

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone

Descripción general

Descripción

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone is a compound that contains a pyrazole nucleus, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

The synthesis of pyrazole derivatives has been studied extensively. A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, 1-(phenyl)-1H-pyrazole-4-carboxylic acid reacted with SOCl2, using DMF as a catalyst to offer the acyl chloride intermediate which, in turn, reacted with 1-methylpiperazine to provide (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl group through an ethanone linker . The pyrazole ring is a five-membered heterocyclic aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

Pyrazoles are known for their versatility in chemical reactions. They have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Aplicaciones Científicas De Investigación

Synthesis of Biologically Active Compounds :

- A study by Katade et al. (2008) discusses the synthesis of pyrazole derivatives, including 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone, using microwave energy. These compounds have been screened for antimicrobial activity against various bacteria.

- Thirunarayanan & Sekar (2014) report the solvent-free cyclization cum acetylation of chalcones to synthesize N-acetyl pyrazole derivatives, including variants of this compound, exhibiting substantial yield.

Structural and Spectral Analysis :

- A study by Mary et al. (2015) focused on the molecular structure and vibrational frequencies of a derivative of this compound. The study involved detailed spectral analysis and molecular docking studies to explore its potential as an anti-neoplastic agent.

- Loh et al. (2013) synthesized various pyrazole compounds related to this compound and characterized their structures through X-ray crystal structure determination.

Antimicrobial and Antioxidant Activities :

- The work of Bandgar et al. (2009) includes the synthesis of a novel series of pyrazole chalcones derived from this compound and their evaluation for antimicrobial and antioxidant activities.

- Kitawat & Singh (2014) discuss the synthesis of derivatives including this compound and their evaluation as antibacterial and antioxidant agents, highlighting their significant potential in these areas.

Anti-Inflammatory and Anticancer Properties :

- Nassar et al. (2011) synthesized chalcone-based diaryl

- Corrosion Inhibition Studies :

- Olasunkanmi et al. (2015) investigated the inhibition of mild steel corrosion by derivatives of this compound in hydrochloric acid. They found that these compounds act as effective corrosion inhibitors, forming protective films on the steel surface.

Mecanismo De Acción

Target of Action

It’s known that pyrazole derivatives, which include 4’-(1-pyrazolyl)acetophenone, have been studied for their diverse physiological and pharmacological activities . For instance, some pyrazole derivatives have shown inhibitory activity against CDK2, a protein kinase involved in cell cycle regulation .

Mode of Action

Pyrazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some pyrazole derivatives inhibit the activity of CDK2, thereby affecting cell cycle progression .

Biochemical Pathways

Given the potential inhibitory activity of pyrazole derivatives on cdk2, it can be inferred that the compound may impact cell cycle-related pathways .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is permeant to the blood-brain barrier . It is also reported to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Pyrazole derivatives have been reported to exhibit cytotoxic activities against various cancer cell lines .

Direcciones Futuras

Pyrazole derivatives, including 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone, continue to attract the attention of many researchers due to their diverse pharmacological activities . Future research may focus on further exploring the synthesis methods, biological activity, and potential applications of these compounds in various fields such as technology, medicine, and agriculture .

Análisis Bioquímico

Biochemical Properties

1-[4-(1H-pyrazol-1-yl)phenyl]ethanone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, this compound can interact with proteins and other biomolecules, influencing their conformation and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For example, this compound has been shown to induce apoptosis in certain cancer cell lines by affecting the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of enzyme activity by binding to their active sites. This binding can lead to conformational changes in the enzyme, resulting in altered catalytic activity. Furthermore, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity. These findings highlight the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and modulating metabolic pathways . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects underscore the need for careful consideration of dosage when using this compound in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, this compound can affect metabolic flux by modulating the levels of key metabolites, thereby impacting overall cellular metabolism. Understanding these metabolic interactions is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Additionally, binding proteins can facilitate its distribution within the cell, influencing its localization and activity . These transport mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, influencing its biochemical activity

Propiedades

IUPAC Name |

1-(4-pyrazol-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGXKUEXZFMNYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481840 | |

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25699-98-3 | |

| Record name | 1-[4-(1H-pyrazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

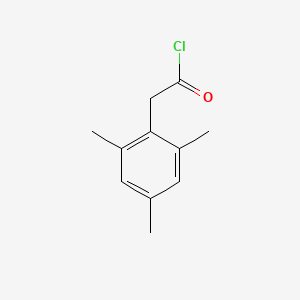

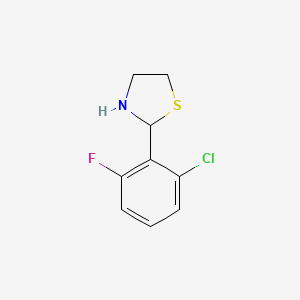

![2-Azido-1-[4-(methyloxy)phenyl]ethanone](/img/structure/B1366807.png)

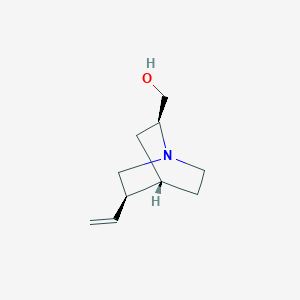

![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)